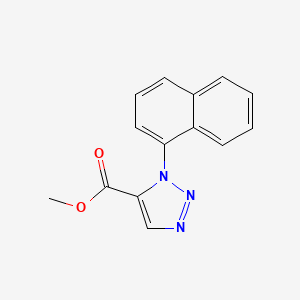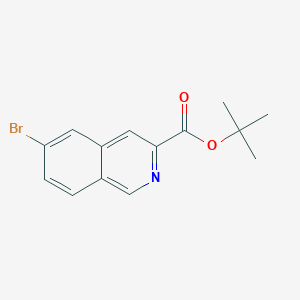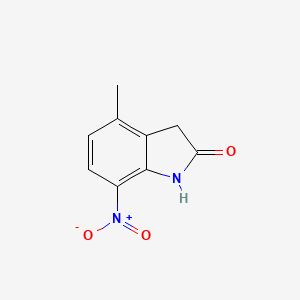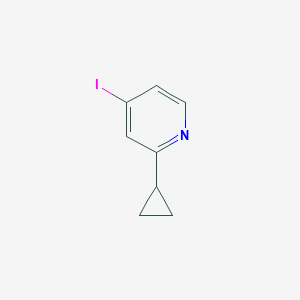
1-(3-Fluoro-4-methylbenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methylbenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. The presence of a fluoro and methyl group on the benzyl moiety further enhances the compound’s chemical properties, making it a valuable entity in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylbenzyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but requires precise control of reaction conditions due to the inherent challenges associated with this approach.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation and solid support systems to enhance reaction efficiency and yield . This method allows for the rapid generation of azetidines with high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluoro-4-methylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding azetidine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced azetidine derivatives.
Substitution: The fluoro and methyl groups on the benzyl moiety can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic and medicinal chemistry.
Applications De Recherche Scientifique
1-(3-Fluoro-4-methylbenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-methylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and the presence of the fluoro and methyl groups enhance its binding affinity to specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Azetidine-2-carboxylic acid: A naturally occurring azetidine with significant biological activity.
3-Fluoroazetidine: A structurally similar compound with a fluoro group on the azetidine ring.
Uniqueness: 1-(3-Fluoro-4-methylbenzyl)azetidine stands out due to the specific positioning of the fluoro and methyl groups on the benzyl moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and industrial applications .
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
1-[(3-fluoro-4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14FN/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
Clé InChI |
WUSSAOYTBBJQKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CN2CCC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)





![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)




